molecular formula C10H16N4O B7740822 5-Cyclohexylamino-6-methyl-2H-[1,2,4]triazin-3-one

5-Cyclohexylamino-6-methyl-2H-[1,2,4]triazin-3-one

Cat. No.: B7740822
M. Wt: 208.26 g/mol
InChI Key: SNYOGTHTQZLREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclohexylamino-6-methyl-2H-[1,2,4]triazin-3-one is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexylamino-6-methyl-2H-[1,2,4]triazin-3-one typically involves the reaction of cyclohexylamine with 6-methyl-1,2,4-triazin-3-one. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexylamino-6-methyl-2H-[1,2,4]triazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclohexylamino-6-methyl-2H-[1,2,4]triazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Cyclohexylamino-6-methyl-2H-[1,2,4]triazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylamino-2H-[1,2,4]triazin-3-one
  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione
  • 5-(5-Chloro-2-hydroxy-phenylamino)-6-methyl-2H-[1,2,4]triazin-3-one

Uniqueness

5-Cyclohexylamino-6-methyl-2H-[1,2,4]triazin-3-one is unique due to its cyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-9(12-10(15)14-13-7)11-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H2,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYOGTHTQZLREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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